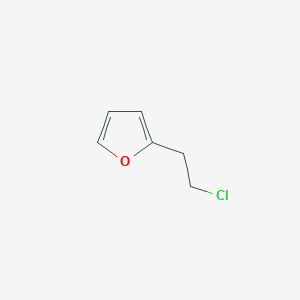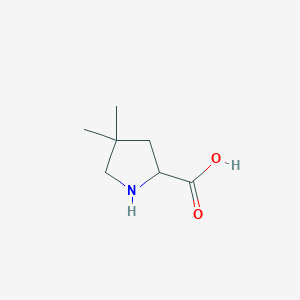
4,4-Dimethylpyrrolidine-2-carboxylic acid
Descripción general
Descripción
“4,4-Dimethylpyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number 63624-41-9 . It has a linear formula of C7H13NO2 . The compound is also known as 4,4-dimethylproline . It is an off-white solid .
Molecular Structure Analysis
The molecular weight of “this compound” is 143.19 g/mol . The InChI code is 1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10) .
Physical and Chemical Properties Analysis
“this compound” is an off-white solid . Its molecular weight is 143.19 g/mol .
Aplicaciones Científicas De Investigación
Synthesis Methods and Reactions
Conversion of Carboxy Group to Triazine Group
A study demonstrated the transformation of carboxylic acids, including those similar to 4,4-Dimethylpyrrolidine-2-carboxylic acid, into 4,6-dimethoxy-1,3,5-triazines, a process applied in the preparation of potential antifungal products (Oudir, Rigo, Hénichart, & Gautret, 2006).
Carboxylic Acid-Amine Condensation
Arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) have been used to catalyze the condensation between carboxylic acids and amines, leading to amides. This method has been applied in drug synthesis (Ishihara & Lu, 2016).
Photoreleasable Protecting Group for Carboxylic Acids
The 2,5-dimethylphenacyl chromophore has been proposed as a new photoremovable protecting group for carboxylic acids, showing efficient intramolecular hydrogen abstraction upon photolysis (Klan, Zabadal, & Heger, 2000).
Supramolecular Chemistry and Crystal Engineering
Hydrogen-Bonding Patterns in Crystals
Research on hydrogen-bonding patterns in derivatives of dimethylpyrrole, which can be structurally related to this compound, has provided insights into the crystal and molecular structures of these compounds (Senge & Smith, 2005).
Metal-Organic Frameworks (MOFs)
The rigid and angular tetracarboxylic acid, incorporating an imidazolium group, has been used to construct non-interpenetrated charged metal-organic frameworks with pyridine-based linkers, demonstrating the importance of the electronic environment in selective gas adsorption (Sen et al., 2014).
Organic Synthesis and Characterization
- Esterification and Lactonization Methods: The synthesis of carboxylic esters and lactones from carboxylic acids has been achieved using benzoic anhydride derivatives, with 4-(dimethylamino)pyridine acting as a catalyst. This method has been applied to various organic syntheses, including erythro-aleuritic acid lactone and lactone moieties of octalactins A and B (Shiina et al., 2004).
Safety and Hazards
The safety information for “4,4-Dimethylpyrrolidine-2-carboxylic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
4,4-dimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNWSJQJILLEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
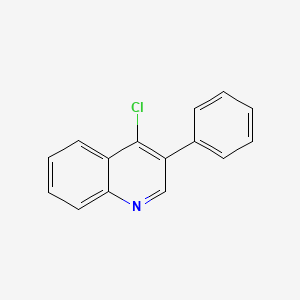

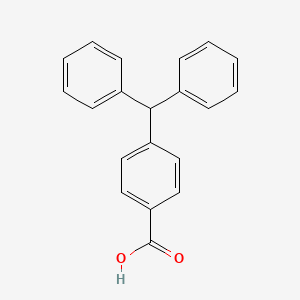


![Urea, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-](/img/structure/B3192562.png)
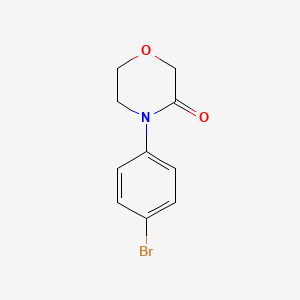
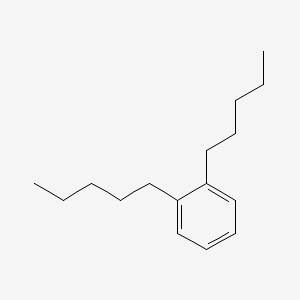

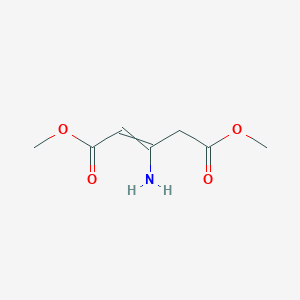
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B3192591.png)
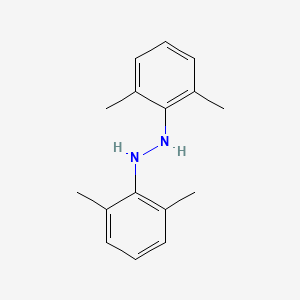
![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B3192607.png)
